Cas no 1705722-25-3 (1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide)

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide structure
1705722-25-3 structure
商品名:1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
CAS番号:1705722-25-3
MF:C17H21N3O3S2
メガワット:379.496941328049
CID:5366855

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
    • インチ: 1S/C17H21N3O3S2/c1-12-18-16(11-24-12)14-5-3-4-6-15(14)19-17(21)13-7-9-20(10-8-13)25(2,22)23/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)
    • InChIKey: XECWVVLBJBRJGV-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C)(=O)=O)CCC(C(NC2=CC=CC=C2C2=CSC(C)=N2)=O)CC1

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6469-0914-10mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6469-0914-5μmol
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6469-0914-5mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6469-0914-25mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6469-0914-75mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6469-0914-3mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6469-0914-4mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6469-0914-15mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6469-0914-10μmol
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6469-0914-50mg
1-methanesulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
1705722-25-3 90%+
50mg
$160.0 2023-04-25

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide 関連文献

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamideに関する追加情報

Introduction to 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide (CAS No. 1705722-25-3)

1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 1705722-25-3, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The detailed exploration of its chemical and pharmacological characteristics is essential for understanding its potential role in drug development.

The molecular structure of 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide features a methylsulfonyl group attached to a piperidine ring, which is further substituted with a phenyl ring linked to a 1,3-thiazole moiety. This arrangement contributes to the compound's overall stability and reactivity, making it an intriguing candidate for further investigation. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound in question has been studied for its potential interaction with various enzymes and receptors, which could lead to the development of new drugs for treating a range of diseases. For instance, research has suggested that the methylsulfonyl group may play a crucial role in modulating the activity of certain enzymes involved in inflammation and pain signaling.

One of the most compelling aspects of 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide is its structural diversity, which allows for modifications that could enhance its pharmacological properties. Researchers have explored various synthetic pathways to optimize the compound's bioavailability and target specificity. These efforts have led to the development of several analogues with improved efficacy and reduced side effects. The phenyl ring and its substituents are particularly important in determining the compound's binding affinity to biological targets, making them key areas of focus in ongoing studies.

The thiazole moiety is another critical component of this compound, contributing to its unique chemical profile. Thiazole derivatives have been extensively studied for their potential applications in medicine due to their ability to interact with multiple biological targets. For example, some thiazole-based compounds have shown promise in treating neurological disorders by modulating neurotransmitter activity. The presence of a methyl group on the thiazole ring further enhances its reactivity and potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide with greater accuracy. These simulations have helped identify key interactions between the compound and potential target proteins, providing valuable insights into its mechanism of action. Such computational approaches are increasingly being integrated into drug discovery pipelines due to their efficiency and cost-effectiveness.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product.

One area of particular interest is the pharmacokinetic behavior of this compound. Understanding how it is metabolized and eliminated by the body is crucial for determining its therapeutic window and potential side effects. Preliminary studies have shown that 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide exhibits moderate bioavailability and undergoes metabolism via several pathways. Further research is needed to fully characterize these processes and identify any potential drug-drug interactions.

The development of novel pharmaceutical agents often involves collaboration between chemists, biologists, and clinicians. The study of 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide exemplifies this interdisciplinary approach. Chemists design and synthesize new molecules based on structural templates derived from known active compounds, while biologists evaluate their biological activity using cell-based assays and animal models. Clinicians provide insights into clinical relevance and patient outcomes.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-methylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-y l)phenyl]piperidine -carboxamide will play an increasingly important role in drug development. Their unique structural features offer opportunities for designing molecules with enhanced efficacy and selectivity. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will further accelerate the discovery process.

The future prospects for this compound are promising, with ongoing studies aimed at expanding its therapeutic applications. Researchers are exploring its potential use in treating conditions such as cancer、neurodegenerative diseases、and inflammatory disorders。The methylsulfonyl group may serve as a key pharmacophore,contributing to its ability to modulate disease-related pathways effectively。By refining synthetic strategies,scientists hope to produce more stable analogues with improved pharmacokinetic profiles。

In conclusion,the study of 1 -methylsulfonyl -N - [ 2 - ( 2 -m ethyl - 1 , 3 -th i az ol - 4 - y l ) phen y l ] piper idine -4-carboxamide represents an exciting frontier in pharmaceutical research。 Its complex structure,unique functional groups,and promising biological activities make it a valuable candidate for further exploration。 As our understanding of disease mechanisms advances,compounds like this will continue to contribute significantly to the development of novel therapeutics。

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